![molecular formula C16H25NO3 B3854943 1-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]piperidine](/img/structure/B3854943.png)
1-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]piperidine
Overview
Description
1-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]piperidine is an organic compound with the molecular formula C18H29NO4 It is a piperidine derivative with a methoxyphenoxy group attached via an ethoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]piperidine typically involves the reaction of 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with ethylene glycol to produce 2-[2-(4-methoxyphenoxy)ethoxy]ethanol. Finally, this compound is reacted with piperidine under basic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the methoxy group, forming a phenol derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: 4-methoxyphenol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]piperidine is not well-documented. it is believed to interact with various molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
1-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]piperidine can be compared with other similar compounds, such as:
2-(2-methoxyphenoxy)ethylamine: Similar structure but with an amine group instead of a piperidine ring.
4-methoxyphenoxyacetic acid: Contains a carboxylic acid group instead of a piperidine ring.
2-(4-methoxyphenoxy)ethanol: Lacks the piperidine ring and has a hydroxyl group instead.
The uniqueness of this compound lies in its combination of a piperidine ring with a methoxyphenoxy group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-18-15-5-7-16(8-6-15)20-14-13-19-12-11-17-9-3-2-4-10-17/h5-8H,2-4,9-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALRDSUWCBFPFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOCCN2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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